Milnacipran Hydrochloride

Catalog No.
S535456
CAS No.
101152-94-7
M.F
C15H23ClN2O
M. Wt
282.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Milnacipran Hydrochloride

CAS Number

101152-94-7

Product Name

Milnacipran Hydrochloride

IUPAC Name

cis-(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m1./s1

InChI Key

XNCDYJFPRPDERF-PBCQUBLHSA-N

SMILES

Array

Synonyms

1 Phenyl 1 diethylaminocarbonyl 2 aminomethylcyclopropane HCl, 1-phenyl-1-diethylaminocarbonyl-2-aminomethylcyclopropane HCl, F 2207, F-2207, F2207, Ixel, midalcipran, milnacipran, milnacipran hydrochloride, Savella

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Isomeric SMILES

CCN(CC)C(=O)[C@]1(CC1CN)C2=CC=CC=C2.Cl

The exact mass of the compound Milnacipran hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759806. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes. It belongs to the ontological category of acetamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Milnacipran Hydrochloride (CAS 101152-94-7) is a highly water-soluble, thermally stable salt form of the serotonin-norepinephrine reuptake inhibitor (SNRI) milnacipran. In laboratory and manufacturing contexts, it serves as a critical reference standard, analytical calibrator, and active pharmaceutical ingredient (API) precursor. Unlike heavily serotonin-biased analogs within its class, milnacipran offers a uniquely balanced monoamine transporter binding profile, making it a highly specific tool for dual-pathway pharmacological assays. Its hydrochloride salt form ensures exceptional aqueous solubility (≥ 100 mg/mL) and a stable melting point of 179°C, which are essential physical properties for reproducible formulation, analytical calibration, and in vitro screening workflows [1].

Substituting milnacipran hydrochloride with other common SNRIs, such as venlafaxine or duloxetine, fundamentally alters assay baselines and metabolic profiles. Venlafaxine and duloxetine are highly biased toward the serotonin transporter (SERT) and undergo extensive hepatic oxidation via the cytochrome P450 (CYP450) system, specifically CYP2D6 and CYP1A2. In contrast, milnacipran provides a balanced NET/SERT binding ratio and undergoes minimal CYP450 metabolism. Utilizing a generic SNRI substitute in drug-drug interaction (DDI) studies or balanced reuptake assays introduces confounding variables related to CYP inhibition and SERT-dominant signaling, severely compromising the reproducibility and specificity of the experimental or formulation model [1].

Balanced Monoamine Transporter Affinity Profile

Milnacipran hydrochloride demonstrates a uniquely balanced affinity for both the norepinephrine transporter (NET) and serotonin transporter (SERT), unlike other standard SNRIs. In vitro binding assays reveal that milnacipran has a NET:SERT affinity ratio of approximately 1:1.6 to 1:2.6. In stark contrast, duloxetine exhibits a ratio of 1:10 to 1:17, and venlafaxine shows a massive 1:30 to 1:250 bias toward SERT[1]. This balanced binding profile makes milnacipran hydrochloride the preferred reference material for assays requiring simultaneous and proportional engagement of both monoamine transporters.

Evidence DimensionNET:SERT Binding Affinity Ratio
Target Compound DataMilnacipran (1:1.6 to 1:2.6)
Comparator Or BaselineVenlafaxine (1:30 to 1:250) and Duloxetine (1:10 to 1:17)
Quantified DifferenceUp to 100-fold greater proportional NET affinity compared to venlafaxine
ConditionsIn vitro transporter binding assays (Ki values)

Procuring milnacipran ensures proportional dual-pathway activation in pharmacological models, avoiding the serotonin-dominant bias inherent to alternative SNRIs.

Minimal Cytochrome P450 Inhibition for Clean DDI Modeling

A critical differentiator for milnacipran hydrochloride in pharmacokinetic screening is its minimal interaction with cytochrome P450 (CYP450) enzymes. In human liver microsome assays, milnacipran does not inhibit major CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, or 2D6) even at concentrations up to 100 µM. Conversely, duloxetine acts as a potent inhibitor of CYP2D6 (IC50 = 7 µM) and CYP2B6 (IC50 = 15 µM)[1]. Consequently, milnacipran serves as a superior, non-confounding baseline material in polypharmacy and drug-drug interaction (DDI) models.

Evidence DimensionCYP2D6 Inhibition (IC50)
Target Compound DataMilnacipran (IC50 ≥ 100 µM)
Comparator Or BaselineDuloxetine (IC50 = 7 µM)
Quantified Difference>14-fold lower inhibition of CYP2D6 by milnacipran
ConditionsIn vitro human liver microsome assay

Its lack of CYP450 inhibition makes milnacipran the ideal SNRI standard for complex formulation studies where metabolic cross-reactivity must be minimized.

Superior Aqueous Solubility of the Hydrochloride Salt Form

The selection of the hydrochloride salt of milnacipran over the free base is driven by its exceptional aqueous solubility, which is critical for liquid formulations and high-throughput screening. Milnacipran hydrochloride achieves an aqueous solubility of ≥ 100 mg/mL (freely soluble) and maintains a stable crystalline melting point of 179°C [1]. This high solubility eliminates the need for harsh organic solvents like DMSO in biological assays, reducing solvent-induced cytotoxicity and improving the reproducibility of analytical calibration curves.

Evidence DimensionAqueous Solubility
Target Compound DataMilnacipran Hydrochloride (≥ 100 mg/mL)
Comparator Or BaselineStandard lipophilic SNRI free bases (typically poorly soluble in water)
Quantified DifferenceHighly freely soluble compared to sparingly soluble free bases
ConditionsStandard aqueous solvent at room temperature

High water solubility streamlines formulation processes, reduces the need for co-solvents, and ensures reliable dosing in aqueous in vitro models.

Reference Standard for Balanced Monoamine Transporter Assays

Due to its unique 1:1.6 to 1:2.6 NET:SERT binding ratio, milnacipran hydrochloride is the optimal reference material for calibrating in vitro dual-reuptake assays. It provides a balanced baseline that serotonin-biased analogs like venlafaxine cannot achieve, ensuring accurate quantification of novel SNRI candidates [1].

Clean Baseline Material for Polypharmacy and DDI Modeling

Because milnacipran exhibits an IC50 ≥ 100 µM for major CYP450 enzymes (unlike duloxetine), it is heavily utilized in pharmacokinetic research and drug-drug interaction (DDI) modeling. It allows researchers to study SNRI efficacy without introducing confounding metabolic inhibition variables into human liver microsome assays[2].

Aqueous Formulation Development and High-Throughput Screening

The hydrochloride salt form's high aqueous solubility (≥ 100 mg/mL) makes it ideal for developing liquid formulations, injectable models, and automated high-throughput screening (HTS) libraries. It prevents precipitation issues common with free-base compounds and eliminates the need for cytotoxic concentrations of organic solvents [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

282.1498911 Da

Monoisotopic Mass

282.1498911 Da

Heavy Atom Count

19

UNII

RNZ43O5WW5

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Levomilnacipran is a serotonin and norepinephrine reuptake inhibitor used to treat major depressive disorders. Levomilnacipran is an enantiomer of milnacipran, which is used to treat fibromyalgia. Levomilnacipran and milnacipran have been associated with a low rate of transient elevations in serum aminotransferase levels during treatment and with rare instances of clinically apparent acute liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antidepressive Agents; Serotonin and Noradrenaline Reuptake Inhibitors

MeSH Pharmacological Classification

Analgesics, Non-Narcotic

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

101152-94-7

Wikipedia

Milnacipran hydrochloride

FDA Medication Guides

SAVELLA
MILNACIPRAN HYDROCHLORIDE
TABLET;ORAL
ALLERGAN
05/22/2024

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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